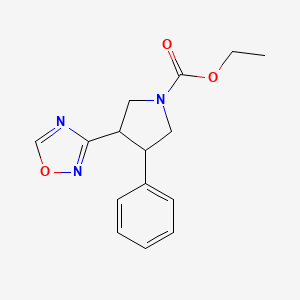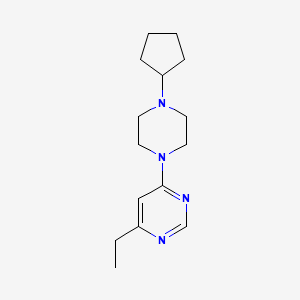![molecular formula C11H21FN2O B6427133 1-[4-(2-fluoroethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one CAS No. 2003621-34-7](/img/structure/B6427133.png)
1-[4-(2-fluoroethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2-fluoroethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one, commonly known as FEPP, is a novel small molecule with a wide range of potential applications in the fields of medicinal chemistry and biochemistry. FEPP has been the subject of numerous studies due to its unique properties and potential for use in a variety of research applications.
科学研究应用
FEPP has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and drug discovery. It has been used as a tool for the synthesis of new compounds, as a probe for studying enzyme-substrate interactions, and as a model for studying enzyme-inhibitor interactions. Additionally, FEPP has been used in the development of novel drug delivery systems and as a potential therapeutic agent for various diseases.
作用机制
The exact mechanism by which FEPP exerts its effects is not completely understood. However, it is believed that FEPP binds to certain enzymes in the body and inhibits their activity. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects, depending on the target enzyme.
Biochemical and Physiological Effects
FEPP has been shown to have a variety of biochemical and physiological effects, depending on the target enzyme. For example, FEPP has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, leading to decreased levels of fatty acid synthesis. Additionally, FEPP has been shown to inhibit the activity of enzymes involved in the synthesis of cholesterol, leading to decreased levels of cholesterol synthesis.
实验室实验的优点和局限性
FEPP has several advantages for use in laboratory experiments. Due to its small size, FEPP can be easily synthesized and purified. Additionally, FEPP has a wide range of potential applications, making it a versatile tool for laboratory research. However, FEPP also has several limitations. For example, FEPP is not very stable and can degrade over time. Additionally, FEPP is not very soluble in aqueous solutions, making it difficult to use in certain experiments.
未来方向
The potential future directions for FEPP are numerous. FEPP could be used to develop new drug delivery systems, as well as new therapeutic agents for various diseases. Additionally, FEPP could be used in the synthesis of novel compounds and as a tool for studying enzyme-substrate and enzyme-inhibitor interactions. Finally, FEPP could be used as a model for studying the biochemical and physiological effects of small molecules on biological systems.
合成方法
FEPP can be synthesized by a number of methods. The most common method is the reaction of 4-(2-fluoroethyl)piperazine with 2,2-dimethylpropanoic acid in the presence of a suitable catalyst. This reaction is typically carried out at a temperature of 150°C and a pressure of 1-2 bar. The reaction yields a mixture of FEPP and byproducts, which can be separated and purified by column chromatography.
属性
IUPAC Name |
1-[4-(2-fluoroethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O/c1-11(2,3)10(15)14-8-6-13(5-4-12)7-9-14/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSARNHDDJUZXEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Fluoroethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]-1H-indole](/img/structure/B6427054.png)

![3-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6427085.png)
![2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one](/img/structure/B6427093.png)
![4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6427100.png)





![2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B6427140.png)
![2-methyl-5-{thieno[3,2-b]pyridin-7-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6427148.png)

![N-ethyl-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxamide](/img/structure/B6427157.png)